molecular formula C17H18ClNO2S B2523117 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine CAS No. 670272-05-6

1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine

Cat. No.: B2523117
CAS No.: 670272-05-6
M. Wt: 335.85
InChI Key: SOXJBLXQWWCTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine is a chemical compound belonging to the class of sulfonyl piperidine derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research. Compounds with this structural motif are frequently explored as key intermediates in organic synthesis and for their potential biological activities. Based on published scientific literature, structurally related arylsulfonamide-linked bipiperidines have been identified as a first-in-class series of compounds that demonstrate genotype-selective cytotoxicity. Specifically, these analogs, known as TASINs (Truncating APC-Selective Inhibitors), have shown promising activity by selectively targeting and inhibiting the proliferation of colorectal cancer cells with truncating mutations in the APC tumor suppressor gene, a mutation present in the vast majority of colorectal cancer patients . The proposed mechanism of action for these related compounds involves the inhibition of cholesterol biosynthesis . Furthermore, sulfonyl piperidine derivatives are also investigated for their role as enzyme inhibitors. Research indicates that similar 1-(arylsulfonyl)piperidine-4-carboxamide compounds act as potent and selective inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII, which are validated targets for anticancer drug development due to their role in tumor pH regulation and survival . The presence of the chloro-substituent on the biphenyl ring is a common feature in drug discovery, as chlorine atoms can profoundly influence a molecule's pharmacokinetics, binding affinity, and metabolic stability . This product is intended for research purposes such as investigating new targeted cancer therapies, exploring enzyme inhibition mechanisms, and as a building block in the synthesis of more complex pharmaceutical compounds. 1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-16-8-4-14(5-9-16)15-6-10-17(11-7-15)22(20,21)19-12-2-1-3-13-19/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXJBLXQWWCTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine typically involves multiple steps. One common method includes the condensation of piperidine with a biphenyl derivative under specific conditions. For instance, piperidine can be reacted with 4-chlorobiphenyl-4-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactions and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction can modify the sulfonyl group .

Scientific Research Applications

1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound 1 : Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3)
  • Structure : Single chlorophenyl ring attached via sulfonyl to piperidine.
  • Molecular weight: 296.21 g/mol .
  • Inferred Properties : Lower molecular weight may enhance solubility compared to biphenyl analogs.
Compound 2 : 1-({4'-chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034474-20-7)
  • Structure : Biphenyl sulfonyl group at the 3-position, with a triazole substituent on piperidine.
  • Key Differences : Positional isomerism (sulfonyl at biphenyl-3-yl vs. 4-yl) and additional triazole group. Molecular weight: 402.90 g/mol .
  • Inferred Properties : Triazole may introduce hydrogen-bonding capacity, altering target binding compared to the unsubstituted piperidine.

Functional Group Modifications

Compound 3 : (1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)(4-chlorophenyl)methanone
  • Structure : Biphenyl linked via carbonyl instead of sulfonyl.
  • Key Differences: Replacement of sulfonyl with carbonyl reduces electron-withdrawing effects. Molecular formula: C₂₆H₂₂ClNO₂ .
Compound 4 : {1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-57-1)
  • Structure : Piperidine sulfonyl derivative with an acetic acid substituent.
  • Key Differences : Carboxylic acid group introduces polarity. Molecular weight: 317.79 g/mol .
  • Inferred Properties : Enhanced water solubility due to ionizable carboxylic acid, contrasting with the hydrophobic biphenyl in the target compound.

Heterocyclic and Multi-Ring Systems

Compound 5 : 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8)
  • Structure : Incorporates a thiophene-oxadiazole heterocycle on piperidine.
  • Key Differences : Oxadiazole and thiophene moieties introduce additional hydrogen-bonding and π-stacking sites. Molecular weight: 409.9 g/mol .
  • Inferred Properties : Heterocycles may improve metabolic stability or target selectivity compared to simple biphenyl systems.
Compound 6 : 1-[(4-chlorophenyl)sulfonyl]-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS 478041-65-5)
  • Structure : Piperidine sulfonyl derivative with a fluorophenyl-piperazine substituent.
  • Key Differences : Complex multi-ring system with fluorophenyl and piperazine groups. Molecular weight: 467.98 g/mol .
  • Inferred Properties : Increased molecular complexity may enhance receptor binding but reduce bioavailability.

Structural and Physicochemical Comparison Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Inferred Properties
Target Compound Biphenyl-4-yl sulfonyl, 4'-Cl ~346.8 None High lipophilicity, π-π interactions
Compound 1 (CAS 101768-64-3) 4-Chlorophenyl sulfonyl 296.21 Hydrochloride salt Improved solubility
Compound 2 (CAS 2034474-20-7) Biphenyl-3-yl sulfonyl, triazole 402.90 2H-1,2,3-triazol-2-yl Hydrogen-bonding capacity
Compound 3 Biphenyl-4-yl carbonyl ~401.9 4-Chlorophenyl carbonyl Electrophilic reactivity
Compound 4 (CAS 1142209-57-1) 4-Chlorophenyl sulfonyl, acetic acid 317.79 Carboxylic acid Enhanced water solubility
Compound 5 (CAS 946369-30-8) Thiophene-oxadiazole 409.90 Thiophene, oxadiazole Metabolic stability
Compound 6 (CAS 478041-65-5) Fluorophenyl-piperazine 467.98 Piperazine, fluorophenyl Multi-target potential

Biological Activity

1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22ClNO4S
  • Molecular Weight : 428.0 g/mol
  • CAS Number : 90594396

The biological activity of 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine primarily revolves around its interaction with specific biological targets. Research indicates that this compound may function as an antagonist for certain receptors involved in angiogenesis and immune modulation.

Target Interaction

  • Neuropilin-1 (NRP1) : This compound has shown potential as a neuropilin-1 antagonist, which is essential in tumor immunity and angiogenesis. In vitro studies demonstrated that it inhibits VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR, a critical pathway in endothelial cell function and tumor growth .

Biological Activity Overview

Activity TypeDescriptionReference
Antitumor Effects Inhibits tumor growth by blocking pathways involved in angiogenesis.
Immune Modulation Affects Treg cell functions, potentially enhancing immune responses against tumors.
Pharmacokinetics Exhibits a half-life suitable for once-daily dosing, indicating favorable absorption and distribution characteristics.

Study 1: Antitumor Activity

In a study evaluating various small-molecule antagonists of NRP1, 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine was identified as a potent inhibitor of angiogenesis. It demonstrated significant inhibition of VEGF-induced signaling pathways in human umbilical vein endothelial cells (HUVECs), leading to reduced proliferation and migration .

Study 2: Immune Response Modulation

Another investigation focused on the compound's effect on regulatory T cells (Tregs). The results indicated that treatment with this compound significantly reduced TGFβ production in Tregs exposed to glioma-conditioned media, suggesting its role in modulating immune responses in the tumor microenvironment .

Pharmacological Profile

ParameterValue
Half-Life Approximately 4.29 hours
Selectivity Higher affinity for NRP1 compared to related proteins .

Q & A

Basic: What are the standard synthetic routes for 1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine, and how is reaction progress monitored?

Answer:
The synthesis typically involves sulfonylation of the piperidine ring with a 4'-chloro-[1,1'-biphenyl]-4-yl sulfonyl chloride derivative. Key steps include:

  • Coupling Reactions : Conducted in polar aprotic solvents like dimethylformamide (DMF) or methanol under nitrogen to prevent hydrolysis .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with UV visualization or iodine staining for non-UV-active intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Answer:
Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.8 ppm), sulfonyl groups (deshielded signals), and piperidine ring protons (δ 1.5–3.5 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1300 cm1^{-1} confirm sulfonyl (S=O) stretching .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 376.05 for C17_{17}H16_{16}ClNO2_2S) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound and its analogs?

Answer:
SAR studies require:

  • Structural Modifications : Synthesize analogs by varying substituents on the biphenyl (e.g., replacing Cl with F, NO2_2, or OCH3_3) or piperidine (e.g., N-methylation) .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell viability) to correlate substituents with activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like COX-2 or EGFR .

Advanced: How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Answer:
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:

  • Comparative Analysis : Benchmark against reference compounds (e.g., 4-(4-chlorobenzyl)piperidine derivatives) with well-characterized activity .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., fluorescence polarization vs. SPR) to confirm potency trends .
  • Meta-Analysis : Review PubChem BioAssay data (e.g., AID 743255) to identify consensus targets or off-target effects .

Advanced: What experimental strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:
Optimization involves:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salt) .
  • Metabolic Stability : Assess liver microsome stability (human/rodent) and introduce steric hindrance (e.g., cyclopropyl groups) to reduce CYP450 metabolism .
  • Bioavailability Testing : Conduct pharmacokinetic (PK) studies in rodents with LC-MS/MS quantification of plasma concentrations .

Advanced: How can researchers investigate the compound’s interaction with biological targets like enzymes or receptors?

Answer:
Key methodologies include:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) to purified targets like serotonin receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Crystallography : Co-crystallize the compound with its target (e.g., using SHELXL for refinement) to resolve binding modes at atomic resolution .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Store under inert atmosphere (argon) at −20°C in amber vials to prevent degradation via:

  • Hydrolysis : Avoid aqueous solvents or high humidity.
  • Photooxidation : Protect from UV/visible light .

Advanced: How do electronic effects of substituents on the biphenyl moiety influence the compound’s reactivity?

Answer:
Electron-withdrawing groups (e.g., Cl, NO2_2) on the biphenyl:

  • Enhance Sulfonyl Reactivity : Increase electrophilicity for nucleophilic substitutions (e.g., with amines) .
  • Modulate π-Stacking : Impact binding to aromatic residues in target proteins (e.g., observed in docking studies with COX-2) .

Basic: What analytical techniques quantify the compound’s purity and degradation products?

Answer:

  • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; monitor at 254 nm .
  • Stability-Indicating Methods : Forced degradation (heat, acid/base) followed by LC-MS to identify impurities .

Advanced: What computational tools predict the compound’s toxicity or off-target effects?

Answer:

  • ADMET Prediction : Tools like SwissADME or ProTox-II estimate hepatotoxicity, hERG inhibition, and mutagenicity .
  • Phospholipidosis Risk : Use in silico models (e.g., Volsurf+) to assess cationic amphiphilic drug (CAD) potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.